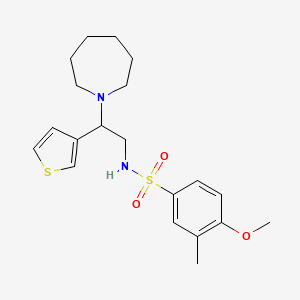![molecular formula C11H12ClF2NO2 B2360254 2-chloro-N-{2-[2-(difluoromethoxy)phenyl]ethyl}acetamide CAS No. 793727-80-7](/img/structure/B2360254.png)
2-chloro-N-{2-[2-(difluoromethoxy)phenyl]ethyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-chloro-N-{2-[2-(difluoromethoxy)phenyl]ethyl}acetamide” is a chemical compound with the CAS Number: 793727-80-7 . It has a molecular weight of 263.67 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H12ClF2NO2 . The InChI Code is 1S/C11H12ClF2NO2/c12-7-10(16)15-6-5-8-3-1-2-4-9(8)17-11(13)14/h1-4,11H,5-7H2,(H,15,16) .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 263.67 .Scientific Research Applications
Metabolism in Human and Rat Liver Microsomes
Research by Coleman et al. (2000) has shown that certain chloroacetamide herbicides and their metabolites undergo complex metabolic activation pathways in human and rat liver microsomes. This study highlights the metabolism of chloroacetamide herbicides, such as acetochlor and metolachlor, which produce metabolites similar in structure to 2-chloro-N-{2-[2-(difluoromethoxy)phenyl]ethyl}acetamide. The results indicate that these metabolites may lead to carcinogenic products through a series of metabolic transformations (Coleman, Linderman, Hodgson, & Rose, 2000).
Radiosynthesis for Metabolism and Mode of Action Studies
Latli and Casida (1995) demonstrated the importance of synthesizing high-specific-activity chloroacetanilide herbicides, including acetochlor, which shares structural similarities with this compound. Their work in radiosynthesis aids in understanding the metabolism and mode of action of these compounds, crucial for studying their environmental and biological impact (Latli & Casida, 1995).
Anticancer Drug Synthesis and Analysis
Sharma et al. (2018) focused on the synthesis and analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which, although not identical, is structurally related to this compound. This research offers insights into the structural analysis and potential anticancer applications of similar acetamide derivatives (Sharma et al., 2018).
Soil Interaction and Herbicidal Activity
Banks and Robinson (1986) explored the interaction of chloroacetamide herbicides like acetochlor with soil and their herbicidal activity. This research is relevant to understanding how compounds similar to this compound behave in agricultural settings and their impact on crop production (Banks & Robinson, 1986).
Conformational Analysis and Molecular Docking
Ishmaeva et al. (2015) conducted a study on the conformations of similar acetamides, providing a foundation for understanding the molecular behavior and potential interactions of this compound. Their work emphasizes the importance of molecular structure in determining the properties and potential applications of these compounds (Ishmaeva et al., 2015).
Environmental Presence and Impact
Kolpin et al. (1996) investigated the presence of acetochlor, a structurally related herbicide, in various environmental matrices. This study is crucial for understanding the environmental distribution and impact of similar compounds, including this compound (Kolpin, Nations, Goolsby, & Thurman, 1996).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Pharmacokinetics
Therefore, its bioavailability, half-life, metabolism, and excretion rates remain unknown .
Result of Action
Without knowledge of its primary targets and mode of action, it is challenging to predict its potential effects .
Properties
IUPAC Name |
2-chloro-N-[2-[2-(difluoromethoxy)phenyl]ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF2NO2/c12-7-10(16)15-6-5-8-3-1-2-4-9(8)17-11(13)14/h1-4,11H,5-7H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPBXGGVEYGLDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCNC(=O)CCl)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
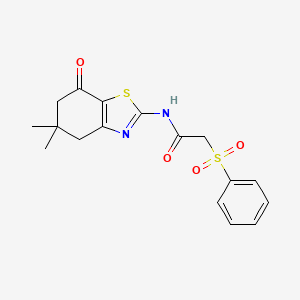

![1,6-Diazaspiro[3.5]nonan-2-one](/img/structure/B2360174.png)
![3-(1H-pyrazol-1-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2360176.png)
![N-(4-acetylphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2360177.png)
![6-(2-Ethoxyphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2360178.png)
![6-Bromo-3-(tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2360179.png)
![N-[(2-Pyridin-3-ylphenyl)methyl]prop-2-enamide](/img/structure/B2360182.png)
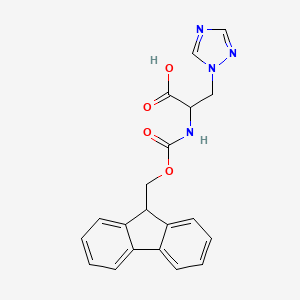
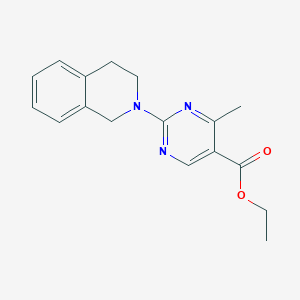
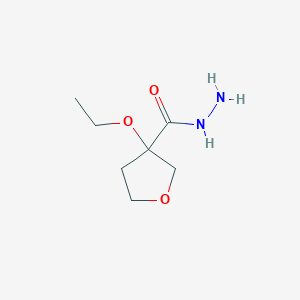

![6-(2-Methoxyphenyl)-2-[1-(2-pyridin-3-ylacetyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2360188.png)
